

# Molecular weight and formula of (S)-2-Amino-2-(4-bromophenyl)ethanol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (S)-2-Amino-2-(4-bromophenyl)ethanol

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## In-Depth Technical Guide: (S)-2-Amino-2-(4-bromophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical data for the chiral compound **(S)-2-Amino-2-(4-bromophenyl)ethanol**. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

## Chemical Identity and Properties

**(S)-2-Amino-2-(4-bromophenyl)ethanol** is a chiral amino alcohol derivative. Its structure features a stereocenter at the carbon atom bonded to the amino and hydroxyl groups, and a bromine atom substituted on the phenyl ring.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>10</sub> BrNO	[1]
Molecular Weight	216.08 g/mol	
CAS Number	354153-65-4	[1]
Appearance	White crystal or crystalline powder	[2]
Melting Point	89-91 °C	[2]
Solubility	Soluble in many organic solvents, such as ethanol, ether, and chloroform.	[2]

## Synthesis

A general, two-step method for the synthesis of 2-amino-2-(4-bromophenyl)ethanol has been described. It is important to note that this method does not specify the stereochemistry and would likely result in a racemic mixture. The synthesis of the specific (S)-enantiomer would require either an enantioselective synthesis strategy or chiral resolution of the racemic product.

General Synthetic Approach:

### Step 1: Formation of 4-bromophenyl ethanolamine

Under alkaline conditions, 4-bromobenzoyl chloride is reacted with ethanolamine to yield 4-bromophenyl ethanolamine.[2]

### Step 2: Formation of 2-amino-2-(4-bromophenyl)ethanol

The intermediate, 4-bromophenyl ethanolamine, is then reacted with bromoacetic acid to produce 2-amino-2-(4-bromophenyl)ethanol.[2]

A detailed, peer-reviewed experimental protocol for the specific enantioselective synthesis or chiral resolution of **(S)-2-Amino-2-(4-bromophenyl)ethanol** is not readily available in the

public domain. Researchers interested in preparing this specific enantiomer would need to develop or adapt a suitable chiral synthesis or separation method.

## Spectroscopic Data

Detailed, experimentally-derived spectroscopic data such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectra for **(S)-2-Amino-2-(4-bromophenyl)ethanol** are not widely published. However, data for structurally similar compounds can provide an indication of expected spectral features. For instance, the related compound, 2-Azido-1-(4-bromophenyl)ethanol, exhibits the following spectral characteristics:

- $^1\text{H}$  NMR (200 MHz,  $\text{CDCl}_3$ ):  $\delta$  3.45 (d, 2H,  $J = 6.0$  Hz), 4.85 (dd, 1H,  $J = 12.0, 6.0$  Hz), 7.26 (d, 2H,  $J = 8.0$  Hz), 7.50 (d, 2H,  $J = 8.0$  Hz).<sup>[3]</sup>
- $^{13}\text{C}$  NMR (50 MHz,  $\text{CDCl}_3$ ):  $\delta$  57.9, 72.7, 122.2, 127.6, 131.8, 139.4, 159.4.<sup>[3]</sup>

Mass Spectrometry Fragmentation:

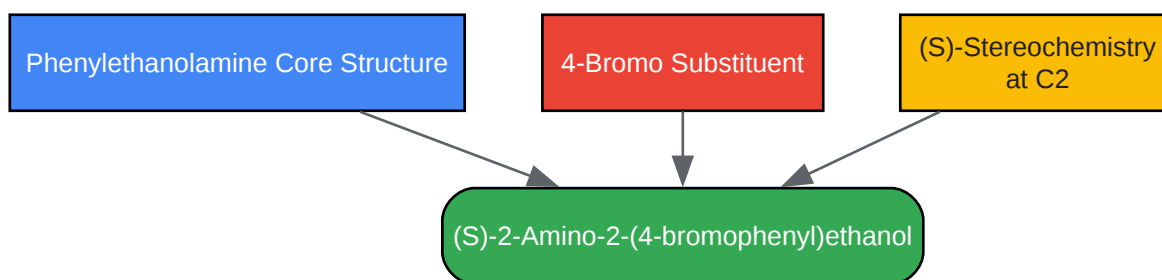
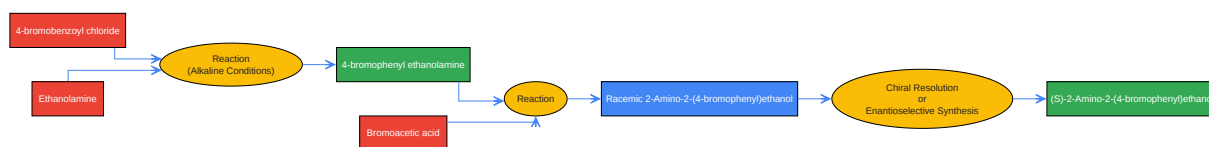
For amino alcohols, mass spectrometry fragmentation typically involves cleavage of the C-C bond adjacent to the oxygen atom and potential loss of a water molecule.<sup>[4]</sup> The presence of the bromine atom would result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2  $m/z$  units for fragments containing the bromine atom.

## Biological Activity

As of the latest available information, there are no published studies detailing the specific biological activity, signaling pathways, or mechanism of action for **(S)-2-Amino-2-(4-bromophenyl)ethanol**. This compound is primarily available as a building block for chemical synthesis.<sup>[2]</sup> Its structural similarity to other biologically active phenylethanamines suggests potential for pharmacological activity, but this remains to be experimentally determined.

## Experimental Workflows and Logical Relationships

The following diagrams illustrate the general synthesis workflow and the logical relationship of the key chemical entities.



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- To cite this document: BenchChem. [Molecular weight and formula of (S)-2-Amino-2-(4-bromophenyl)ethanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1316204#molecular-weight-and-formula-of-s-2-amino-2-4-bromophenyl-ethanol]

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)